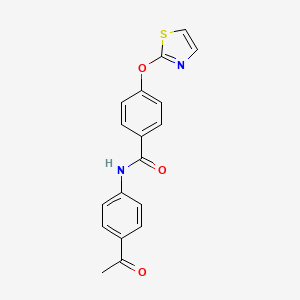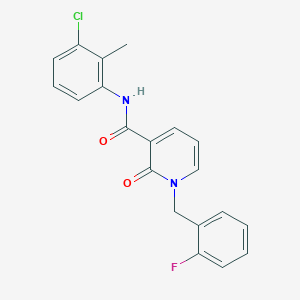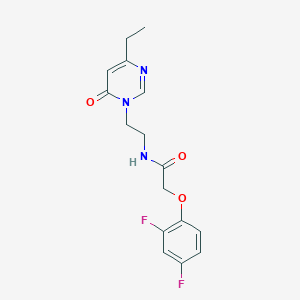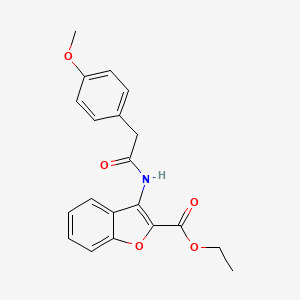
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide, commonly known as ATB-346, is a novel drug compound that has gained significant attention in recent years due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide pain relief without the harmful side effects associated with traditional NSAIDs. In
作用机制
ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. Unlike traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides, which also inhibit the activity of COX-1, ATB-346 selectively targets COX-2, thereby reducing inflammation without affecting the protective functions of COX-1.
Biochemical and Physiological Effects:
ATB-346 has been shown to have a number of biochemical and physiological effects. In animal models, ATB-346 has been shown to reduce inflammation, provide pain relief, and improve joint function. Additionally, ATB-346 has been shown to have a favorable safety profile, with no evidence of gastrointestinal or cardiovascular toxicity.
实验室实验的优点和局限性
One of the key advantages of ATB-346 is its selectivity for COX-2, which reduces the risk of harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. Additionally, ATB-346 has been shown to be effective in animal models of osteoarthritis, providing a potential new treatment option for this debilitating disease. However, there are also limitations to the use of ATB-346 in lab experiments, including the need for further research to establish its safety and efficacy in humans.
未来方向
There are a number of potential future directions for research on ATB-346. One area of focus is the development of new formulations and delivery methods that could improve the effectiveness of the drug. Additionally, further research is needed to establish the safety and efficacy of ATB-346 in humans, and to explore its potential applications in other areas of medicine, such as cancer and inflammatory bowel disease.
Conclusion:
ATB-346 is a promising new drug compound that has the potential to provide pain relief and reduce inflammation without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides. The synthesis method is well-established, and the drug has been extensively studied for its potential therapeutic applications. While there are limitations to the use of ATB-346 in lab experiments, further research is needed to explore its potential applications in humans and to establish its safety and efficacy.
合成方法
ATB-346 is synthesized through a multi-step process that involves the reaction of 4-acetylphenol with thionyl chloride to form 4-acetylphenyl chloride. This intermediate is then reacted with 2-aminothiazole to form the desired product, ATB-346. The synthesis method is well-established and has been optimized for large-scale production.
科学研究应用
ATB-346 has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of osteoarthritis, a degenerative joint disease that affects millions of people worldwide. ATB-346 has been shown to provide pain relief and reduce inflammation in animal models of osteoarthritis, without the harmful side effects associated with traditional N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamides.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-12(21)13-2-6-15(7-3-13)20-17(22)14-4-8-16(9-5-14)23-18-19-10-11-24-18/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOGRZKJXZHCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(thiazol-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2910980.png)



![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2910989.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)
